molecular formula C10H16N2O B2743006 N-(1-methoxybutan-2-yl)pyridin-2-amine CAS No. 1481399-20-5

N-(1-methoxybutan-2-yl)pyridin-2-amine

Cat. No. B2743006
CAS RN: 1481399-20-5
M. Wt: 180.251
InChI Key: WWROXNHBJGRQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-methoxybutan-2-yl)pyridin-2-amine” is a chemical compound that has been used in various chemical reactions . It is traditionally challenging to access, and provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular structure of “N-(1-methoxybutan-2-yl)pyridin-2-amine” is represented by the InChI code: 1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) . The molecular weight of the compound is 180.25 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-methoxybutan-2-yl)pyridin-2-amine” are not detailed in the available literature, related compounds such as N-(pyridin-2-yl)amides have been involved in various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

“N-(1-methoxybutan-2-yl)pyridin-2-amine” is an oil at room temperature . It has a molecular weight of 180.25 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, which include N-(1-methoxybutan-2-yl)pyridin-2-amine as a starting material. This process is facilitated by iodine and tert-butyl hydroperoxide (TBHP) in toluene, promoting C–C bond cleavage under mild, metal-free conditions .

Creation of 3-Bromoimidazo[1,2-a]pyridines

The compound is also used in the formation of 3-bromoimidazo[1,2-a]pyridines , which are obtained via a one-pot tandem cyclization/bromination process. This reaction does not require a base and results in versatile 3-bromoimidazopyridines that can be further transformed into other chemical structures .

Development of Aromatic Ketones

Aromatic ketones: , particularly pyridin-2-yl-methanones , are important pharmaceutical intermediates. An efficient copper-catalyzed synthesis of these ketones from pyridin-2-yl-methanes, which includes our compound of interest, is achieved through direct Csp3-H oxidation with water under mild conditions .

Pharmaceutical Intermediates

The compound serves as a pharmacophore for molecules with significant biological and therapeutic value. It is a key intermediate in the development of various pharmaceuticals due to its attractive biological properties .

Anti-Fibrosis Activity

Some derivatives of N-(1-methoxybutan-2-yl)pyridin-2-amine have shown promising anti-fibrosis activity, potentially offering better results than existing treatments like Pirfenidone on certain cell lines .

Mechanistic Studies in Organic Synthesis

The compound is used in mechanistic studies to understand the role of water in oxidation reactions and to provide insights into water-involving oxidation processes .

Exploration of New Synthetic Methods

Researchers utilize N-(1-methoxybutan-2-yl)pyridin-2-amine to explore new methods for constructing amides directly by C–C bond cleavage, which is a developing approach in organic chemistry .

Investigation of Catalysis

The compound is involved in studies related to transition metal catalysis, particularly copper catalysis, to synthesize aromatic ketones from pyridin-2-yl-methanes .

Safety and Hazards

The safety information for “N-(1-methoxybutan-2-yl)pyridin-2-amine” indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-(1-methoxybutan-2-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWROXNHBJGRQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxybutan-2-yl)pyridin-2-amine

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